molecular formula C25H29NO4 B4574997 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4574997
M. Wt: 407.5 g/mol
InChI Key: FIGUWSISUAOHEM-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroacridin-9-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of certain enzymes. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound with a simpler structure.

    9-phenylacridine: Lacks the ethoxy and methoxy groups.

    6,7-dimethoxy-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one: Similar structure but without the 4-ethoxyphenyl group.

Uniqueness

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c1-6-30-16-9-7-15(8-10-16)23-17-11-21(28-4)22(29-5)12-18(17)26-19-13-25(2,3)14-20(27)24(19)23/h7-12,23,26H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGUWSISUAOHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=CC(=C(C=C3NC4=C2C(=O)CC(C4)(C)C)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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9-(4-ethoxyphenyl)-6,7-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one

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